N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its butyl and dimethyl substitutions, as well as a chlorine atom attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. The process generally follows these steps:
Initial Reaction: Cyanuric chloride reacts with butylamine to form N4-butyl-6-chloro-1,3,5-triazine-2,4-diamine.
Substitution Reaction: The intermediate product then reacts with dimethylamine to yield the final compound.
The reaction conditions often involve the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various substituted triazines .
Scientific Research Applications
N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N4-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-sec-butyl-N’-acetyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-
Uniqueness
N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144481-26-5 |
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Molecular Formula |
C9H16ClN5 |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
4-N-butyl-6-chloro-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-4-5-6-11-8-12-7(10)13-9(14-8)15(2)3/h4-6H2,1-3H3,(H,11,12,13,14) |
InChI Key |
IJGDOPGSXOHFST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)N(C)C |
Origin of Product |
United States |
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